2-(肉桂酰胺基)乙醇

描述

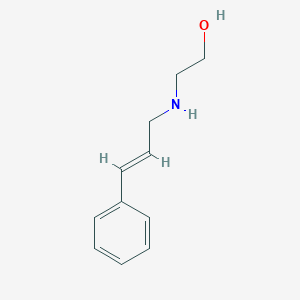

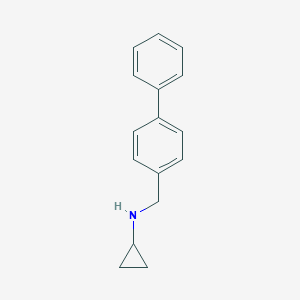

“2-(Cinnamylamino)ethanol” is a chemical compound with the molecular formula C11H15NO . It has a molar mass of 177.2429 and a monoisotopic mass of 177.115364102 .

Synthesis Analysis

The synthesis of cinnamylamine, a compound related to “2-(Cinnamylamino)ethanol”, has been achieved through biosynthesis methods . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .

Molecular Structure Analysis

The molecular structure of “2-(Cinnamylamino)ethanol” consists of 13 heavy atoms . It has a complexity of 139, a rotatable bond count of 5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 32.3 .

科学研究应用

电化学发光 (ECL) 系统:研究表明,类似于 2-(肉桂酰胺基)乙醇的化合物,例如 2-(二丁基氨基)乙醇 (DBAE),是 ECL 系统中有效的共反应物,这在分析化学中很重要。例如,发现 DBAE 可以增强 Ru(bpy)3 2+ 和 Ru(phen)3 2+ 的 ECL,表明在灵敏检测系统中的潜在应用 (Xue et al., 2009); (Parveen et al., 2013)。

药代动力学和药效动力学:乙醇(2-(肉桂酰胺基)乙醇名称中的一个成分)与各种药物的相互作用已得到广泛研究。已知乙醇会改变药代动力学和药效动力学,可能影响药物代谢和生理反应 (Chan & Anderson, 2014)。

光催化氢化:在光催化氢化过程中使用乙醇,例如肉桂醛转化为肉桂醇,表明相关化合物具有潜在的催化应用 (Hao et al., 2016)。

乙醇诱导的肝毒性:使用肉桂酸逆转乙醇诱导的肝毒性的研究表明,具有相似结构的化合物在治疗肝病中具有潜在的治疗应用 (Yan et al., 2016)。

木质素生物合成和生物乙醇生产:对下调参与木质素生物合成的肉桂醇脱氢酶的玉米植株的研究显示生物乙醇产量提高,表明在生物燃料研究中的潜在应用 (Fornalé et al., 2012)。

CO2 捕获:对可能与 2-(肉桂酰胺基)乙醇具有相似结构的无溶剂醇胺的研究证明了它们在 CO2 捕获中的效率,表明在环境技术中的潜在应用 (Barzagli et al., 2016)。

作用机制

Target of Action

It is known that similar compounds, such as ethanol, interact with gaba receptors and glycine receptors (alpha 1 and alpha 2 subunits) . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission.

Mode of Action

Ethanol, a related compound, is known to exert its sedative effects through binding to gaba receptors and glycine receptors . It also inhibits NMDA receptor functioning . In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .

Biochemical Pathways

Related compounds like ethanol can be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .

Pharmacokinetics

Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .

Result of Action

Cinnamyl alcohol, a related compound, has been shown to be a skin sensitizer .

Action Environment

It is known that 2-(2-aminoethylamino)ethanol, a related compound, has superior performance to monoethanolamine for co2 separation, in terms of its ability to sorb co2 by its primary amine and desorb co2 by its secondary amine .

属性

IUPAC Name |

2-[[(E)-3-phenylprop-2-enyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTUNMLBMMTJHS-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cinnamylamino)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B499097.png)

![N-[4-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B499100.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxybutanamide](/img/structure/B499105.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)

![1H-1,2,3,4-Tetrazol-5-amine, N-[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B499112.png)

![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)